An In-depth Technical Guide to 3-Acetyl-4-chlorobenzenesulfonyl Chloride: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-Acetyl-4-chlorobenzenesulfonyl Chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-acetyl-4-chlorobenzenesulfonyl chloride, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. The document elucidates the molecule's chemical structure, physicochemical properties, and spectroscopic data. A detailed, field-proven synthesis protocol is presented, emphasizing the causal relationships behind experimental choices to ensure procedural robustness. The guide further explores the reactivity of this sulfonyl chloride, offering insights into its mechanistic pathways. Applications in drug development are highlighted, showcasing its role as a versatile building block. Finally, critical safety and handling information is provided to ensure safe laboratory practices. This guide is intended to be a vital resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction
3-Acetyl-4-chlorobenzenesulfonyl chloride is a multifunctional organic compound of significant interest to the synthetic chemistry community. Its unique trifunctional nature, possessing an acetyl group, a chloro substituent, and a highly reactive sulfonyl chloride moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The strategic positioning of these functional groups on the benzene ring allows for regioselective transformations, providing a powerful tool for medicinal chemists and process development scientists. This guide aims to consolidate the available technical information on this compound, offering a blend of theoretical knowledge and practical insights to facilitate its effective utilization in research and development.
Chemical Structure and Properties
A thorough understanding of the chemical identity and physical characteristics of a reagent is fundamental to its successful application in synthesis.
Chemical Identity
-
IUPAC Name: 3-acetyl-4-chlorobenzenesulfonyl chloride
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CAS Number: 1152558-91-2[1]
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Molecular Weight: 253.10 g/mol [1]
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Canonical SMILES: CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl[2]
-
InChI Key: KADOGHSTYCELIY-UHFFFAOYSA-N[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-acetyl-4-chlorobenzenesulfonyl chloride. It is important to note that due to its nature as a reactive intermediate, extensive experimental data on physical properties like melting and boiling points are not widely published. The data presented are based on information from chemical suppliers and computational predictions where noted.
| Property | Value | Source |
| Molecular Weight | 253.10 g/mol | [1] |
| XLogP3 (Predicted) | 2.3 | [2] |
| Monoisotopic Mass | 251.94147 Da | [2] |
| Storage Temperature | 2-8°C, Inert atmosphere | [1] |
Table 1: Physicochemical properties of 3-acetyl-4-chlorobenzenesulfonyl chloride.
Structural Visualization
The structural arrangement of 3-acetyl-4-chlorobenzenesulfonyl chloride is critical to its reactivity. The electron-withdrawing nature of the acetyl, chloro, and sulfonyl chloride groups influences the electron density of the aromatic ring and dictates the regioselectivity of further reactions.
Caption: 2D structure of 3-acetyl-4-chlorobenzenesulfonyl chloride.
Synthesis Methodology
The synthesis of 3-acetyl-4-chlorobenzenesulfonyl chloride typically involves the chlorosulfonation of a suitable precursor. A common and logical synthetic route starts from 2-chloroacetophenone. The following protocol is a representative method.
Synthesis Workflow
The synthesis is a one-pot reaction where 2-chloroacetophenone is treated with chlorosulfonic acid. The acetyl group directs the electrophilic substitution to the meta position, and the chloro group directs to the ortho and para positions. The steric hindrance from the acetyl group and the electronic effects favor sulfonation at the position meta to the acetyl group and para to the chloro group.
Caption: Synthetic workflow for 3-acetyl-4-chlorobenzenesulfonyl chloride.
Detailed Experimental Protocol
This protocol is based on established procedures for the chlorosulfonation of substituted aromatic compounds.[3][4][5][6][7]
Materials:
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2-Chloroacetophenone
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Chlorosulfonic acid (freshly distilled is recommended)
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Dichloromethane (DCM), anhydrous
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Crushed ice
-
Anhydrous sodium sulfate
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
Procedure:
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Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
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Initial Cooling: Place the flask in an ice-water bath and add 50 mL of anhydrous dichloromethane.
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Substrate Addition: Dissolve 10 g of 2-chloroacetophenone in the DCM.
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Reagent Addition: Slowly add 2.5 to 3 molar equivalents of chlorosulfonic acid dropwise via the dropping funnel to the stirred solution. Maintain the internal temperature below 10°C throughout the addition. The evolution of HCl gas will be observed; ensure adequate ventilation.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
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Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (DCM).
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Washing: Wash the organic layer sequentially with cold water (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often an oil or a low-melting solid, can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system if a solid is obtained.
Causality and Insights:
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The use of excess chlorosulfonic acid ensures complete conversion of the starting material.[6][7]
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Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to minimize the formation of by-products, such as the corresponding sulfone.
-
The slow quenching on ice is necessary to safely decompose the excess chlorosulfonic acid and to precipitate the product while minimizing hydrolysis of the sulfonyl chloride.
-
Anhydrous conditions are important as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[8]
Reactivity and Mechanistic Considerations
The sulfonyl chloride functional group is a powerful electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.[9]
Nucleophilic Substitution
The primary reaction of 3-acetyl-4-chlorobenzenesulfonyl chloride is nucleophilic substitution at the sulfur atom. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion to form sulfonamides, sulfonate esters, and thioesters, respectively.
Caption: General scheme for nucleophilic substitution on the sulfonyl chloride.
The mechanism of this reaction is generally considered to proceed through a stepwise addition-elimination pathway, involving a trigonal bipyramidal intermediate, although a concerted Sɴ2-like mechanism can also be operative depending on the conditions and the nucleophile.[9][10]
Applications in Drug Development
The structural motifs accessible from 3-acetyl-4-chlorobenzenesulfonyl chloride are prevalent in many biologically active compounds. The sulfonamide linkage, in particular, is a key feature in a wide range of pharmaceuticals.
While specific drugs directly synthesized from this exact intermediate are not prominently documented in publicly available literature, its structural analogues, such as 4-chlorobenzenesulfonyl chloride and 4-acetamidobenzenesulfonyl chloride, are extensively used in the synthesis of various therapeutic agents.[11][12][] These include diuretics, antibacterial sulfonamides, and inhibitors of enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2).[9][14]
The presence of the acetyl and chloro groups on the 3-acetyl-4-chlorobenzenesulfonyl chloride molecule offers additional points for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Safety and Handling
3-Acetyl-4-chlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements:
-
Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[15][16][17]
-
Response: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[15][16][17]
-
Storage: Store locked up. Store in a well-ventilated place. Keep container tightly closed. Keep in a dry, cool place.[15][16][17]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[15][16][17]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and water/moisture.[15][16]
It is imperative to handle this chemical in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
Conclusion
3-Acetyl-4-chlorobenzenesulfonyl chloride is a highly functionalized and reactive intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.
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4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418. PubChem. [Link]
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Cas 2888-06-4,3-Chlorobenzenesulfonyl chloride. LookChem. [Link]
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Sulfanilyl chloride, N-acetyl-. Organic Syntheses. [Link]
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4-chlorobenzenesulfonyl chloride - 98-60-2, C6H4Cl2O2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Benzenesulfonyl chloride, 4-chloro- Synonyms. EPA. [Link]
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